molecular formula C12H13N3O7 B8449468 4-(2,4-Dinitro-phenylcarbamoyl)-butyric acid methyl ester

4-(2,4-Dinitro-phenylcarbamoyl)-butyric acid methyl ester

Cat. No. B8449468
M. Wt: 311.25 g/mol
InChI Key: FGVFXBDOHDWQGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420829B2

Procedure details

To a solution of 2,4-dinitroaniline (6.00 g, 32.76 mmol) in acetonitrile (60 mL) was added methyl-5-chloro-5-oxo-valerate (5.44 mL, 39.31 mmol, 1.2 equiv) at 20° C. in one portion. The reaction mixture was then heated to 75° C. Reaction progress was monitored periodically by HPLC (HPLC Method A). The reaction was complete after stirring for 23 hours at 75° C. to give 4-(2,4-dinitro-phenylcarbamoyl)-butyric acid methyl ester. This reaction mixture was cooled to 20° C. and a portion of the solvent was then removed in vacuo to yield a total reaction volume of approximately 25 mL. To the concentrated mixture was then added potassium carbonate (13.58 g, 98.26 mmol, 3.0 equiv) and methyl iodide (10.20 mL, 163.48 mmol, 5.0 equiv.) at 20° C. Reaction progress was monitored periodically by HPLC Method A. The reaction was complete after 17 hours at 20° C. to give 4-[(2,4-dinitro-phenyl)-methyl-carbamoyl]-butyric acid methyl ester. The reaction mixture was filtered to remove excess K2CO3 and the filtrate was poured into cold water (200 mL) to yield off-white solids. The solid product was collected by vacuum filtration and dried at 60° C. under vacuum/N2 sweep overnight to give 8.914 g, (84% yield) as a light tan solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.44 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].[CH3:14][O:15][C:16](=[O:23])[CH2:17][CH2:18][CH2:19][C:20](Cl)=[O:21]>C(#N)C>[CH3:14][O:15][C:16](=[O:23])[CH2:17][CH2:18][CH2:19][C:20](=[O:21])[NH:6][C:5]1[CH:7]=[CH:8][C:9]([N+:11]([O-:13])=[O:12])=[CH:10][C:4]=1[N+:1]([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
5.44 mL
Type
reactant
Smiles
COC(CCCC(=O)Cl)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
after stirring for 23 hours at 75° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction progress

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
COC(CCCC(NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.